N,N-dimethyl-3-(piperazin-1-yl)propanamide
Overview
Description
N,N-Dimethyl-3-(piperazin-1-yl)propanamide is a chemical compound with the molecular formula C11H21N3O. It is a derivative of piperazine and contains a dimethylated amide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, 3-aminopropanamide, and dimethyl sulfate.
Reaction Steps:
Step 1: React piperazine with 3-aminopropanamide to form N-(3-aminopropyl)piperazine.
Step 2: React the resulting compound with dimethyl sulfate to introduce the dimethyl groups, forming this compound.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature to prevent unwanted side reactions.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using the above synthetic route. The process involves careful control of reaction conditions to ensure high purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperazine derivatives with oxo-functionalities.
Reduction Products: Piperazine derivatives with amine functionalities.
Substitution Products: Piperazine derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3-(piperazin-1-yl)propanamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its therapeutic potential in various medical applications, such as in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: The compound is utilized in the chemical industry for the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-(piperazin-1-yl)propanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine: A closely related compound with a similar structure but lacking the amide group.
N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine: Another related compound with a phenyl group instead of a propyl group.
Uniqueness: N,N-Dimethyl-3-(piperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBSMXUFQKZOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651205 | |
Record name | N,N-Dimethyl-3-(piperazin-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89009-68-7 | |
Record name | N,N-Dimethyl-3-(piperazin-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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